Pyridinium dichromate
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Overview
Description
Pyridinium dichromate: is a chemical compound with the formula (C₅H₅NH)₂Cr₂O₇ . It is an orange to brown solid that is soluble in water and various organic solvents. This compound is a strong oxidizing agent commonly used in organic chemistry for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinium dichromate can be synthesized by the gradual addition of a solution of chromium trioxide in water to pyridine under ice-cold conditions. The reaction mixture is then filtered, washed with acetone, and dried to obtain the orange crystalline product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The compound is commercially available and can be conveniently handled and stored as it is non-hygroscopic .
Chemical Reactions Analysis
Types of Reactions: Pyridinium dichromate primarily undergoes oxidation reactions. It is capable of converting primary alcohols to aldehydes and secondary alcohols to ketones. It can also oxidize unsaturated tertiary alcohols, silyl ethers, carbon-boron bonds, and oximes .
Common Reagents and Conditions:
Primary and Secondary Alcohols: this compound in dichloromethane at room temperature.
Acetals to Esters: In the presence of tert-butyl hydroperoxide.
Didehydroketones to Enones: Also in the presence of tert-butyl hydroperoxide
Major Products:
Primary Alcohols: Aldehydes
Secondary Alcohols: Ketones
Acetals: Esters
Didehydroketones: Enones
Scientific Research Applications
Pyridinium dichromate is widely used in various scientific research fields due to its strong oxidizing properties:
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in drug synthesis and modification.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
Pyridinium dichromate exerts its effects through oxidation reactions. The compound contains hexavalent chromium, which is a strong oxidizing agent. It facilitates the transfer of oxygen atoms to the substrate, converting alcohols to aldehydes or ketones. The reaction mechanism involves the formation of a chromate ester intermediate, which then undergoes cleavage to yield the oxidized product .
Comparison with Similar Compounds
Pyridinium chlorochromate: Shares similar properties and is also used for the oxidation of alcohols.
Collins reagent: Another chromium-based oxidizing agent used for similar purposes
Uniqueness: Pyridinium dichromate is less acidic than pyridinium chlorochromate, making it more suitable for the oxidation of acid-sensitive substrates. It is also non-hygroscopic and can be conveniently handled and stored .
Properties
IUPAC Name |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2Cr.2H2O.5O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBVKBFIWMOMHF-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.O[Cr](=O)(=O)O[Cr](=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cr2N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20039-37-6 |
Source
|
Record name | Pyridinium dichromate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIDINIUM DICHROMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7AV7UFN7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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